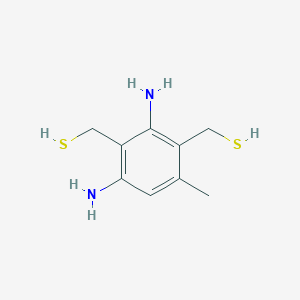
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C9H14N2S2 This compound is characterized by the presence of two amino groups, a methyl group, and two methanethiol groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol typically involves the reaction of 2,4-diamino-6-methylphenol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-Diamino-6-methylphenol} + \text{Methanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: This compound has similar structural features but lacks the methanethiol groups.
6-Methyl-2,4-diamino-1,3,5-triazine: Another related compound with a triazine ring instead of a phenylene ring.
Uniqueness
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is unique due to the presence of both amino and methanethiol groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with various biomolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
929563-69-9 |
|---|---|
Formule moléculaire |
C9H14N2S2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
[2,4-diamino-6-methyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-8(10)7(4-13)9(11)6(5)3-12/h2,12-13H,3-4,10-11H2,1H3 |
Clé InChI |
JZDVMGPQYGFBIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CS)N)CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


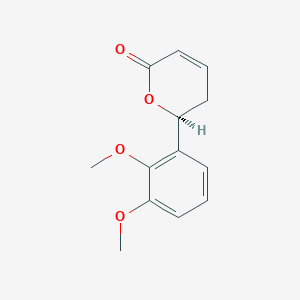
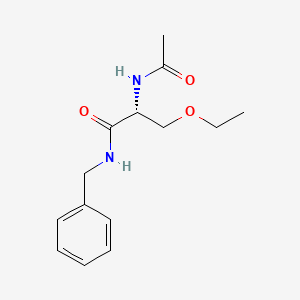
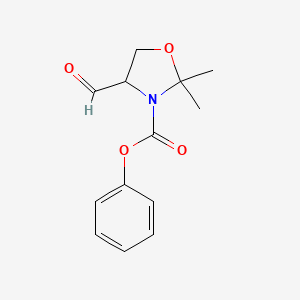
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
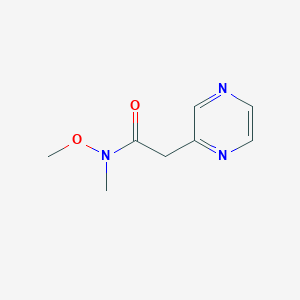
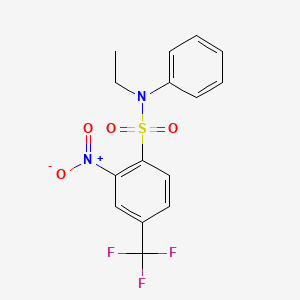
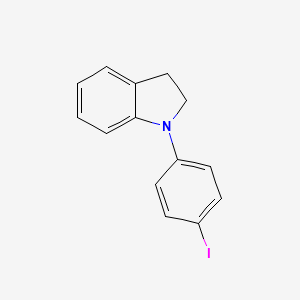
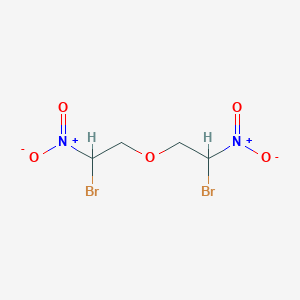
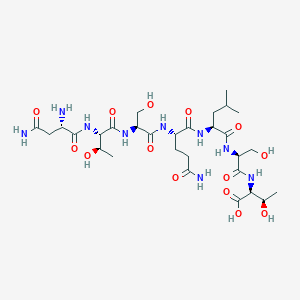
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
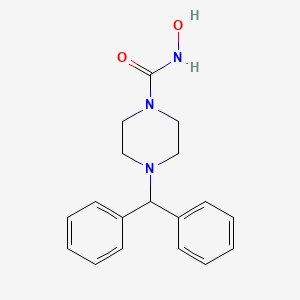
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
